2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol
Overview
Description
2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H12BrFO and a molecular weight of 247.1 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propan-2-ol moiety.
Preparation Methods
The synthesis of 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol typically involves the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Methylation: The attachment of a methyl group to the phenyl ring.
Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and hydroxyl groups allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol include:
2-(6-Bromo-2-fluoro-3-methylphenyl)ethanol: Differing by the length of the carbon chain.
2-(6-Bromo-2-fluoro-3-methylphenyl)butan-2-ol: Differing by the length and branching of the carbon chain.
2-(6-Bromo-2-fluoro-3-methylphenyl)propan-1-ol: Differing by the position of the hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and the position of the hydroxyl group, which can influence its reactivity and interactions .
Properties
IUPAC Name |
2-(6-bromo-2-fluoro-3-methylphenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-6-4-5-7(11)8(9(6)12)10(2,3)13/h4-5,13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVANIUHYDWBMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(C)(C)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240905 | |
Record name | 6-Bromo-2-fluoro-α,α,3-trimethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701240905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437780-04-5 | |
Record name | 6-Bromo-2-fluoro-α,α,3-trimethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437780-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-fluoro-α,α,3-trimethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701240905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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